2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a nitrophenyl group, an imidazole ring, a thioether linkage, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring, incorporation of the nitrophenyl group, and the final construction of the thioether and piperidinyl functionalities. Key reagents might include:
Imidazole precursors: : to form the imidazole core.
Nitrophenyl derivatives: : introduced via nucleophilic aromatic substitution.
Thioether linkages: : achieved through sulfur-based reagents like thiols.
Piperidinyl incorporation: : often through amine alkylation reactions.
Industrial Production Methods
Scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Catalysis: : Using specific catalysts to enhance reaction efficiency.
Temperature and Pressure Control: : Precise control to maintain reaction rates.
Purification Techniques: : Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidative reactions, potentially forming nitroso or nitro derivatives.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : Various functional groups in the compound allow for substitution reactions, particularly on the imidazole ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Application of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reagents like alkyl halides, acids, and bases under controlled pH conditions.
Major Products
The primary products from these reactions often include modified imidazole derivatives, altered nitrophenyl groups, or new thioether and piperidinyl compounds.
Scientific Research Applications
This compound has a broad spectrum of applications, including:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential roles in bioconjugation and as a probe for biological assays.
Medicine: : Investigated for pharmacological properties, possibly as an inhibitor or modulator of biological pathways.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action is likely dependent on its ability to interact with specific molecular targets, including enzymes, receptors, or nucleic acids. The multiple functional groups provide versatility in binding interactions and reactivity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Unique Aspects
The combination of a nitrophenyl group with an imidazole ring and a thioether linkage is unique, providing a distinct reactivity profile and potential for diverse applications.
List of Similar Compounds
2-(4-Nitrophenyl)-1H-imidazole: : Similar imidazole-nitrophenyl core but lacks thioether and piperidinyl groups.
1-(o-Tolyl)-2-(1H-imidazol-2-yl)thioethane: : Shares thioether and imidazole components but lacks nitrophenyl and piperidinyl functionalities.
Piperidin-1-yl imidazole derivatives: : Contains piperidinyl and imidazole groups but without the nitrophenyl component.
Each of these analogs shares some structural motifs with our compound of interest but offers distinct variations in terms of functionality and reactivity.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWXGUJAXDRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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